![molecular formula C7H8BrNO2S B1526664 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine CAS No. 1279106-02-3](/img/structure/B1526664.png)
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine
Overview
Description
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is 1S/C7H8BrNO2S/c1-5-3-7 (12 (2,10)11)9-4-6 (5)8/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methyl, and methylsulfonyl groups on the pyridine ring.Physical And Chemical Properties Analysis
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Synthesis of Novel Derivatives
"5-Bromo-4-methyl-2-(methylsulfonyl)pyridine" serves as a precursor in the synthesis of complex molecules. For example, it has been utilized in the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have shown potential as chiral dopants for liquid crystals and have been evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, some compounds demonstrated significant bioactivity, such as compound 4b, which exhibited the highest percentage lysis value against clot formation in human blood among all synthesized compounds (Ahmad et al., 2017).
Material Science Applications
In material science, "5-Bromo-4-methyl-2-(methylsulfonyl)pyridine" contributes to the development of new materials. For instance, it has been involved in the synthesis of fluorescent nanoscale salts/metal–organic frameworks (MOFs) for live-cell imaging. These MOFs, synthesized via the reaction with disulfonic acid and a variety of ditopic pyridine analogues, show potential in biomedical imaging and diagnostics by providing insights into cellular processes in real-time (Singh et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of "5-Bromo-4-methyl-2-(methylsulfonyl)pyridine" have been synthesized and evaluated for their antiproliferative activity against selected human cancer cell lines. Preliminary screening results indicated moderate to strong growth inhibition activity, particularly against the HEPG2 liver cancer cell line, with IC50 values ranging between 1 and 10 μg/ml. These findings highlight the compound's role in developing potential therapeutic agents for cancer treatment (Awad et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-4-methyl-2-methylsulfonylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-7(12(2,10)11)9-4-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHXFFHUQCWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.